molecular formula C19H19BrN2O2 B5209068 1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 6214-14-8

1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5209068
CAS No.: 6214-14-8
M. Wt: 387.3 g/mol
InChI Key: PXRFZLAZPYJMDT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a bromophenyl group, and a dimethylphenyl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-12-4-3-5-13(2)18(12)21-19(24)14-10-17(23)22(11-14)16-8-6-15(20)7-9-16/h3-9,14H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRFZLAZPYJMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387467
Record name 1-(4-Bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-14-8
Record name 1-(4-Bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 2,6-dimethylaniline to form an intermediate, which is then cyclized with a suitable reagent to form the pyrrolidine ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-Fluorophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-Methylphenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Comparison: Compared to its analogs, 1-(4-bromophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exhibits unique properties due to the presence of the bromine atom. This halogen can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct in its applications and effects.

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